2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 61741-46-6
VCID: VC15898315
InChI: InChI=1S/C18H17N3O/c22-17-14-9-3-4-10-16(14)20-18(21-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11H,1-2,6,8H2,(H2,19,20,21,22)
SMILES:
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one

CAS No.: 61741-46-6

Cat. No.: VC15898315

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one - 61741-46-6

Specification

CAS No. 61741-46-6
Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
IUPAC Name 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-3H-quinazolin-4-one
Standard InChI InChI=1S/C18H17N3O/c22-17-14-9-3-4-10-16(14)20-18(21-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11H,1-2,6,8H2,(H2,19,20,21,22)
Standard InChI Key LNKAUYBWVUVMCV-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=CC=C2NC3=NC4=CC=CC=C4C(=O)N3

Introduction

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class. Its molecular formula is C18H17N3O, with a molar mass of 291.35 g/mol. This compound features a quinazolinone moiety substituted with a tetrahydronaphthalenyl amino group, contributing to its potential biological activities.

Synthesis Methods

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with appropriate quinazolinone derivatives. Common reaction conditions include heating in solvents like dimethyl sulfoxide or ethanol under reflux. The purity and yield of the product can be enhanced through recrystallization techniques from suitable solvents.

Biological Activities

Research indicates that derivatives of quinazolinones, including 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one, have shown promising results in preclinical studies for their antimicrobial and anticancer properties. The mechanism of action is primarily linked to interactions with biological targets such as enzymes or receptors involved in disease processes.

Biological Activity Table

ActivityDescription
Antimicrobial ActivityPotential against various microbial strains
Anticancer ActivityShows promise in preclinical studies
Mechanism of ActionInteraction with enzymes or receptors

Spectroscopic Analysis

Relevant spectroscopic data, such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), provide insights into the functional groups and confirm the structural integrity of the compound.

Applications

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one exemplifies the diverse applications of quinazolinones in both medicinal chemistry and materials science. Its potential biological activities make it a candidate for further research in drug development.

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